(R)-Ethosuximide - 39122-20-8

(R)-Ethosuximide

Catalog Number: EVT-1568386
CAS Number: 39122-20-8
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-ethosuximide is the (R)-enantiomer of ethosuximide. It is an enantiomer of a (S)-ethosuximide.
Overview

(R)-Ethosuximide, a compound primarily used as an anticonvulsant, is particularly effective in treating absence seizures. It is a chiral molecule, with the (R) enantiomer being the active form. Ethosuximide is classified as a succinimide derivative and operates by modulating calcium channels in neurons, thereby reducing excitability.

Source

Ethosuximide was first synthesized in the 1950s and has since been a staple in the treatment of epilepsy. Its development was aimed at providing an alternative to other antiepileptic drugs that had more severe side effects.

Classification
  • Chemical Class: Succinimides
  • Therapeutic Class: Antiepileptic drug
  • Mechanism of Action: Calcium channel modulation
Synthesis Analysis

Methods

The synthesis of (R)-ethosuximide can be achieved through several methods, often involving the condensation of ethyl malonate with an amine followed by cyclization. A common synthetic route includes:

  1. Formation of Succinimide: Ethyl malonate reacts with ammonia or an amine to form a malonic acid derivative.
  2. Cyclization: The malonic acid derivative undergoes cyclization to form the succinimide ring.

Technical Details

  • Reagents: Ethyl malonate, ammonia or amine derivatives, and solvents such as ethanol or dimethylformamide.
  • Conditions: Typically conducted under reflux conditions for several hours to ensure complete reaction and cyclization.
Molecular Structure Analysis

Structure

(R)-Ethosuximide has a molecular formula of C7_7H11_11N1_1O2_2 and features a distinct imide ring structure. Its stereochemistry is crucial for its pharmacological activity.

Data

  • Molecular Weight: 139.17 g/mol
  • Chirality: The (R) configuration is essential for its therapeutic effects.
Chemical Reactions Analysis

Reactions

(R)-Ethosuximide can undergo various chemical reactions, including:

  1. Hydrolysis: In the presence of water, ethosuximide can hydrolyze to form its corresponding acid.
  2. Degradation: Under extreme conditions (e.g., high pH), ethosuximide may degrade into its constituent parts.

Technical Details

  • Conditions for Hydrolysis: Typically requires acidic or basic conditions.
  • Stability: The compound is stable under normal physiological conditions but sensitive to extreme pH levels.
Mechanism of Action

(R)-Ethosuximide primarily exerts its anticonvulsant effects by inhibiting T-type calcium channels in thalamic neurons. This inhibition reduces the influx of calcium ions, which is critical for neuronal excitability and seizure propagation.

Process

  1. Calcium Channel Modulation: Ethosuximide selectively blocks T-type calcium channels.
  2. Reduced Neuronal Excitability: By inhibiting these channels, it decreases the likelihood of action potentials that lead to seizures.

Data

Studies have shown that ethosuximide effectively reduces seizure frequency in patients with absence seizures by approximately 50% or more in many cases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 140–142 °C
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal storage conditions; should be protected from moisture.
  • pH Stability Range: Generally stable within a pH range of 4–7.
Applications

(R)-Ethosuximide is primarily used in clinical settings for the management of absence seizures in epilepsy patients. It has also been studied for potential uses in other types of seizures and neurological disorders due to its unique mechanism of action.

In addition to its therapeutic applications, ethosuximide serves as a model compound in pharmacological studies aimed at understanding calcium channel dynamics and drug interactions within the central nervous system. Its rich polymorphism has also made it a subject of interest in materials science, particularly regarding its solid-state properties and behavior under varying thermal conditions .

Introduction to (R)-Ethosuximide: Historical Context and Clinical Significance

Emergence of Ethosuximide in Anticonvulsant Therapeutics

Ethosuximide, a succinimide derivative first synthesized in the 1950s, received FDA approval in 1960 specifically for absence (petit mal) seizures, establishing itself as a cornerstone therapy for this seizure phenotype [1] [5]. The compound emerged from systematic structural modifications of the hydantoin-barbiturate heterocyclic ring, with researchers discovering that the unique 3-ethyl-3-methyl substitution pattern conferred specific anti-absence activity [8]. Unlike broad-spectrum anticonvulsants available at the time, ethosuximide demonstrated remarkable specificity for the generalized 3 Hz spike-and-wave electroencephalographic pattern characteristic of absence epilepsy [1]. This targeted activity profile positioned it as the first-line therapeutic intervention for childhood absence epilepsy (CAE), with clinical studies establishing that ethosuximide and valproic acid provided superior seizure freedom rates (53-58%) compared to lamotrigine [1] [10]. The mechanistic foundation emerged in 1989 when pioneering electrophysiological studies revealed ethosuximide's ability to suppress thalamic T-type calcium currents—the primary neuronal oscillation mechanism underlying absence seizures [1] [5]. Despite newer anticonvulsants entering the market, ethosuximide maintains its first-line status due to its favorable efficacy-to-tolerability ratio, specifically for absence seizures without generalized tonic-clonic components [1] [8].

Table 1: Historical Milestones in Ethosuximide Development

YearMilestoneSignificance
1950sInitial synthesisStructural modification of hydantoin-barbiturate heterocyclic ring
1960FDA approvalSpecific indication for absence (petit mal) seizures
1989T-channel mechanism identifiedDemonstration of thalamic T-type calcium current blockade
2010First-line status confirmationLandmark trial establishing superiority over lamotrigine for CAE

Rationale for Enantiomeric Focus: (R)- vs. (S)-Ethosuximide

Ethosuximide contains a single chiral center, existing as two enantiomers: (R)-(-)-ethosuximide and (S)-(+)-ethosuximide [7]. Despite this stereochemical complexity, the compound has been exclusively developed and clinically administered as a racemic mixture (50:50 combination of both enantiomers) since its introduction [3] [7]. Preclinical investigations using chiral separation techniques have revealed significant pharmacokinetic differences between the enantiomers. In rat models, the (R)-enantiomer demonstrates a 25-36% higher total body clearance compared to the (S)-enantiomer following both intravenous and intraperitoneal administration [3]. This stereoselective elimination results in a significantly shorter elimination half-life for (R)-ethosuximide, with urinary excretion studies showing a consistent imbalance favoring (S)-ethosuximide recovery (R:S ratios of 0.64:1 to 0.83:1 at 24-72 hours) [3] [7]. Metabolic studies indicate that both enantiomers undergo hepatic hydroxylation via CYP3A4 and CYP2E1, generating four stereoisomers of 2-(1-hydroxyethyl)-2-methylsuccinimide from each parent enantiomer [3] [7]. Crucially, metabolic pathways exhibit stereochemical preferences: while (R)-ethosuximide generates its hydroxy metabolites in approximately equal proportions, (S)-ethosuximide produces them in a 1.65:1 ratio, suggesting distinct enzyme-substrate interactions at the chiral center [7]. These differential pharmacokinetic properties raise fundamental questions about potential pharmacodynamic differences at neuronal targets, particularly regarding T-type calcium channel modulation.

Table 2: Comparative Properties of Ethosuximide Enantiomers in Preclinical Models

Parameter(R)-Ethosuximide(S)-EthosuximideSignificance
Total Body ClearanceHigher (25-36% increase)LowerPotential dosing implications
Elimination Half-lifeShorterLongerDisposition differences in chronic dosing
Urinary Recovery (0-24h)ReducedPredominantR:S ratio 0.77:1
Metabolite ProportionEqual diastereomer productionUnequal diastereomer production (1.65:1)Stereoselective metabolism
Protein BindingNegligible (<10%)Negligible (<10%)Similar free fraction

Scope of Research: Gaps in Enantiomer-Specific Pharmacodynamic Data

The current understanding of ethosuximide's mechanism centers on its voltage-dependent blockade of T-type calcium channels in thalamic neurons, which suppresses the oscillatory rhythms underlying absence seizures [1] [8]. However, a critical research gap exists: nearly all mechanistic studies have utilized the racemic mixture, leaving the individual contributions of each enantiomer unexplored. No published research directly compares the binding affinities of (R)- and (S)-ethosuximide to the α1G subunit of voltage-dependent T-type calcium channels—the established molecular target [1] [8]. Additionally, potential enantioselective interactions with secondary targets remain completely uncharacterized. These include possible effects on GABAergic transmission, sodium channel conductance, or TRPV1 receptors, all mechanisms implicated in structurally related succinimide derivatives [4] [8]. The absence of human pharmacokinetic data for the isolated enantiomers represents another significant knowledge deficit, particularly given the established metabolic differences in animal models [3] [7]. Furthermore, clinical trials comparing the therapeutic efficacy of enantiomerically pure (R)-ethosuximide against the racemate are entirely lacking [7] [8]. This knowledge gap extends to potential enantiomer-enantiomer interactions—whether the presence of one enantiomer influences the metabolism or target engagement of the other—which has profound implications for rational drug design [3].

Table 3: Critical Research Gaps in (R)-Ethosuximide Characterization

Research DomainCurrent Knowledge StatusRequired Investigations
T-channel Binding AffinityRacemic data onlyEnantiomer-specific IC50 determinations for α1G, α1H, α1I subunits
Metabolic Profile in HumansExtrapolated from rat studiesChiral pharmacokinetic studies in healthy volunteers and patients
Target Selectivity ProfileUnknownScreening against related calcium channels and neurotransmitter systems
Enantiomer Interaction EffectsLimited animal dataIn vitro co-administration experiments and computational modeling
Clinical EfficacyNo enantiomer-specific trialsProof-of-concept studies comparing (R)-enantiomer vs. racemate

The convergence of established chiral pharmacokinetic differences with uncharacterized pharmacodynamic properties creates a compelling scientific imperative. Resolving these knowledge gaps could potentially enable the development of a targeted therapeutic agent with optimized efficacy, reduced metabolic burden, and potentially improved tolerability. Furthermore, understanding the stereochemical requirements for T-channel blockade could inform the rational design of next-generation anti-absence medications with enhanced selectivity profiles.

Properties

CAS Number

39122-20-8

Product Name

(R)-Ethosuximide

IUPAC Name

(3R)-3-ethyl-3-methylpyrrolidine-2,5-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m1/s1

InChI Key

HAPOVYFOVVWLRS-SSDOTTSWSA-N

SMILES

CCC1(CC(=O)NC1=O)C

Canonical SMILES

CCC1(CC(=O)NC1=O)C

Isomeric SMILES

CC[C@@]1(CC(=O)NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.